molecular formula C17H26ClNO2S B14339822 Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 101330-09-0

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B14339822
CAS No.: 101330-09-0
M. Wt: 343.9 g/mol
InChI Key: LLFQNUBVQKFJRH-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, a phenylthio group, and a dimethylaminoethyl ester group. The hydrochloride form of this compound is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps. One common method starts with the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate is then reacted with phenylthiol in the presence of a suitable catalyst to introduce the phenylthio group. The final step involves the esterification of the carboxylic acid group with 2-(dimethylamino)ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like halides, amines, and thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylaminoethyl ester group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor in the synthesis of the target compound.

    Phenylthiol: Used to introduce the phenylthio group.

    2-(Dimethylamino)ethanol: Used in the esterification step.

Uniqueness

Cyclohexanecarboxylic acid, 1-(phenylthio)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

CAS No.

101330-09-0

Molecular Formula

C17H26ClNO2S

Molecular Weight

343.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1-phenylsulfanylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H25NO2S.ClH/c1-18(2)13-14-20-16(19)17(11-7-4-8-12-17)21-15-9-5-3-6-10-15;/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3;1H

InChI Key

LLFQNUBVQKFJRH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1(CCCCC1)SC2=CC=CC=C2.Cl

Origin of Product

United States

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